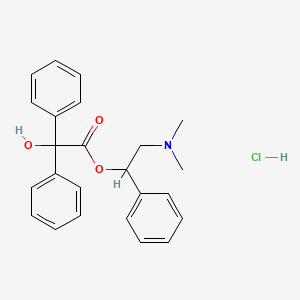
Benzilic acid, alpha-((dimethylamino)methyl)benzyl ester, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benactizina N. 43, also known as Benactyzine, is a centrally acting muscarinic antagonist. It has been used in the treatment of depression and anxiety disorders, although it is no longer widely used in clinical practice. Benactizina N. 43 has significant antimuscarinic action, greater than that of atropine, and has been shown to provide protection in experimental organophosphate poisoning when combined with a cholinesterase reactivator .
Preparation Methods
Synthetic Routes and Reaction Conditions
Benactizina N. 43 can be synthesized through the esterification of benzilic acid with diethylaminoethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In industrial settings, the production of Benactizina N. 43 involves similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Purification of the final product is achieved through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Benactizina N. 43 undergoes various chemical reactions, including:
Oxidation: Benactizina N. 43 can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert Benactizina N. 43 to its corresponding alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester functional group, leading to the formation of different ester derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various ester derivatives depending on the nucleophile used
Scientific Research Applications
Benactizina N. 43 has been used in various scientific research applications, including:
Chemistry: Studying the role of cholinergic systems on behavior and investigating the antimuscarinic properties of compounds
Biology: Research on the effects of antimuscarinic agents on biological systems and their potential therapeutic applications
Medicine: Investigating the use of Benactizina N. .
Industry: Utilized in the development of antispasmodic drugs and other pharmaceutical applications
Mechanism of Action
Benactizina N. 43 exerts its effects by acting as a muscarinic acetylcholine receptor antagonist. It inhibits the action of acetylcholine at muscarinic receptors, leading to a decrease in parasympathetic nervous system activity. This results in various physiological effects, including reduced glandular secretions, relaxation of smooth muscles, and increased heart rate .
Comparison with Similar Compounds
Similar Compounds
Atropine: Another muscarinic antagonist with similar anticholinergic properties.
Scopolamine: A muscarinic antagonist used for motion sickness and postoperative nausea.
Biperiden: Used in the treatment of Parkinson’s disease and has antimuscarinic properties
Uniqueness
Benactizina N. 43 is unique in its greater antimuscarinic action compared to atropine and its ability to provide protection in experimental organophosphate poisoning. Its use in combination with cholinesterase reactivators highlights its potential in neuroprotective strategies .
Properties
CAS No. |
96414-63-0 |
|---|---|
Molecular Formula |
C24H26ClNO3 |
Molecular Weight |
411.9 g/mol |
IUPAC Name |
[2-(dimethylamino)-1-phenylethyl] 2-hydroxy-2,2-diphenylacetate;hydrochloride |
InChI |
InChI=1S/C24H25NO3.ClH/c1-25(2)18-22(19-12-6-3-7-13-19)28-23(26)24(27,20-14-8-4-9-15-20)21-16-10-5-11-17-21;/h3-17,22,27H,18H2,1-2H3;1H |
InChI Key |
MTQFVERZBBGVLB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC(C1=CC=CC=C1)OC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















